An In-depth Technical Guide to the Synthesis and Purification of 4'-trans-Hydroxy Cilostazol
An In-depth Technical Guide to the Synthesis and Purification of 4'-trans-Hydroxy Cilostazol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and purification strategies for 4'-trans-Hydroxy Cilostazol (B1669032), a principal active metabolite of the antiplatelet and vasodilating agent, Cilostazol. Given that 4'-trans-Hydroxy Cilostazol is primarily formed via metabolic pathways, this guide outlines a plausible de novo chemical synthesis approach, based on established reactions for its parent compound, for researchers requiring a pure standard for analytical, pharmacological, or further derivatization studies.
Introduction
4'-trans-Hydroxy Cilostazol is a key metabolite of Cilostazol, exhibiting approximately one-fifth of the phosphodiesterase III (PDE III) inhibitory activity of the parent drug.[1] Its presence and concentration in plasma are significant, contributing to the overall pharmacological effect of Cilostazol administration. Accurate in vitro and in vivo studies of this metabolite necessitate a reliable source of the pure compound. This guide details a multi-step synthetic pathway, purification protocols, and analytical methods for its characterization.
Proposed Synthetic Pathway
The synthesis of 4'-trans-Hydroxy Cilostazol can be logically approached by a convergent synthesis strategy, analogous to the established synthesis of Cilostazol. This involves the preparation of two key intermediates, 6-hydroxy-3,4-dihydroquinolin-2-one (1) and 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole (2) , followed by their coupling to yield the final product.
Experimental Protocols
Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2-one (Intermediate 1)
This procedure involves a two-step, one-pot synthesis starting from p-anisidine.
Step 1: Acylation of p-Anisidine
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To a solution of p-anisidine (1.0 eq) in a suitable solvent such as toluene (B28343) or acetone, add sodium bicarbonate (1.5 eq).
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 eq) in the same solvent, maintaining the temperature below 50 °C.
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After the addition is complete, heat the mixture to 60 °C for 1 hour.
-
Cool the reaction mixture and quench with dilute hydrochloric acid.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. This solution of N-(4-methoxyphenyl)-3-chloropropionamide is used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
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To the solution of N-(4-methoxyphenyl)-3-chloropropionamide, add anhydrous aluminum chloride (AlCl₃) (3.0-4.0 eq) portion-wise, controlling the exothermic reaction.
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Heat the reaction mixture to 150-160 °C for 2-3 hours.
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Cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid.
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The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield crude 6-hydroxy-3,4-dihydroquinolin-2-one.
Synthesis of 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole (Intermediate 2)
This synthesis begins with the commercially available trans-4-aminocyclohexanol.
Step 1: Synthesis of 1-(trans-4-hydroxycyclohexyl)-1H-tetrazole
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Dissolve trans-4-aminocyclohexanol (1.0 eq), triethyl orthoformate (1.2 eq), and sodium azide (B81097) (1.2 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
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Add a catalytic amount of a Lewis acid, such as ytterbium(III) triflate (Yb(OTf)₃) (0.1 eq).
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Alkylation with 1-bromo-4-chlorobutane (B103958)
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To a solution of 1-(trans-4-hydroxycyclohexyl)-1H-tetrazole (1.0 eq) in a polar aprotic solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).
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Add 1-bromo-4-chlorobutane (1.2 eq) and heat the mixture to reflux for 8-12 hours.
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Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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The residue is purified by column chromatography to yield 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole.
Synthesis of 4'-trans-Hydroxy Cilostazol (Final Coupling)
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In a suitable reactor, dissolve 6-hydroxy-3,4-dihydroquinolin-2-one (1.0 eq) in a solvent such as n-butanol or ethanol.
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Add a base, typically a mixture of potassium hydroxide (B78521) (1.2 eq) and potassium carbonate (0.2 eq).
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To this mixture, add 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole (1.1 eq).
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Heat the reaction mixture to reflux (approximately 110-120 °C for n-butanol) for 5-8 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.
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Filter the solid, wash with n-butanol and then with water to remove inorganic salts.
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Dry the crude product under vacuum at 60-70 °C.
Data Presentation
The following tables summarize typical quantitative data for the synthesis, largely based on analogous reactions for Cilostazol.
| Intermediate 1 Synthesis | Parameter | Value | Reference |
| Acylation | Starting Material | p-Anisidine | |
| Reagent | 3-Chloropropionyl chloride | ||
| Solvent | Toluene | ||
| Yield | ~85-95% | [2] | |
| Cyclization | Starting Material | N-(4-methoxyphenyl)-3-chloropropionamide | |
| Reagent | Anhydrous AlCl₃ | ||
| Temperature | 150-160 °C | ||
| Yield | ~80-90% | [3] | |
| Purity (crude) | >95% | [3] |
| Final Coupling Reaction | Parameter | Value | Reference |
| Reactants | Intermediate 1 & 2 | ||
| Base | KOH / K₂CO₃ | [4] | |
| Solvent | n-Butanol | [4] | |
| Temperature | Reflux (~118 °C) | ||
| Reaction Time | 5-8 hours | [4] | |
| Yield (crude) | 75-85% | [4][5] | |
| Purity (crude) | ~98% | [4] |
Purification
High purity 4'-trans-Hydroxy Cilostazol is essential for its use as an analytical standard. A two-step purification process involving recrystallization and/or column chromatography is recommended.
Recrystallization
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Dissolve the crude product in a suitable solvent, such as n-butanol, ethanol, or acetone, at an elevated temperature until a clear solution is obtained.[5][6]
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Typical recovery from recrystallization is in the range of 90-95%, with purity exceeding 99.5%.[4]
Column Chromatography
For achieving the highest purity, column chromatography can be employed.
-
Stationary Phase: Silica (B1680970) gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of a non-polar solvent like dichloromethane (B109758) (DCM) and a polar solvent like methanol (B129727) or isopropyl alcohol is effective. For instance, starting with 100% DCM and gradually increasing the polarity.[3]
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Procedure: a. Dissolve the crude or recrystallized product in a minimal amount of the mobile phase. b. Load the solution onto the prepared silica gel column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC. e. Combine the pure fractions and evaporate the solvent to obtain the highly pure product.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of 4'-trans-Hydroxy Cilostazol.
| HPLC Parameters | Value | Reference |
| Column | C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm) | [7] |
| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate Buffer (pH 6.5) | [7] |
| Flow Rate | 1.0 - 1.5 mL/min | [5] |
| Detection | UV at 254 nm | [5] |
| Lower Limit of Quantification | 20-100 ng/mL in plasma/urine | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: Expect signals for the aromatic protons of the quinolinone ring, the methylene (B1212753) protons of the butoxy chain and the quinolinone ring, the cyclohexyl protons (with a characteristic signal for the proton attached to the hydroxyl-bearing carbon), and the amide proton.
-
13C NMR: Expect signals for the carbonyl carbon, aromatic carbons, carbons of the butoxy chain, and the cyclohexyl carbons.
Signaling Pathway Context
4'-trans-Hydroxy Cilostazol, like its parent compound Cilostazol, exerts its therapeutic effect primarily through the inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.
The increase in cAMP activates Protein Kinase A (PKA), which in turn leads to the inhibition of platelet aggregation and promotes vasodilation, addressing the symptoms of intermittent claudication.
Conclusion
This technical guide provides a robust framework for the synthesis and purification of 4'-trans-Hydroxy Cilostazol. By adapting established synthetic methodologies for Cilostazol and its precursors, researchers can obtain this important metabolite in high purity. The detailed protocols for synthesis, purification, and analysis will support a wide range of research applications, from metabolic studies to the development of new analytical standards and pharmacological investigations.
References
- 1. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst [mdpi.com]
- 2. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]
- 3. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physico-chemical properties and stability of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
